molecular formula C21H22F4N2O5 B11511536 N-{2,5-diethoxy-4-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]phenyl}benzamide

N-{2,5-diethoxy-4-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]phenyl}benzamide

Cat. No.: B11511536
M. Wt: 458.4 g/mol
InChI Key: QUECLPVNWFWNKC-UHFFFAOYSA-N
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Description

N-[2,5-Diethoxy-4-(2,3,3,3-tetrafluoro-2-methoxypropanamido)phenyl]benzamide is a complex organic compound with the molecular formula C21H22F4N2O5 and a molecular weight of 458.41 g/mol . This compound is characterized by its unique structure, which includes diethoxy and tetrafluoromethoxypropanamido groups attached to a benzamide core.

Preparation Methods

The synthesis of N-[2,5-Diethoxy-4-(2,3,3,3-tetrafluoro-2-methoxypropanamido)phenyl]benzamide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the coupling of these intermediates under specific reaction conditions. Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

N-[2,5-Diethoxy-4-(2,3,3,3-tetrafluoro-2-methoxypropanamido)phenyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2,5-Diethoxy-4-(2,3,3,3-tetrafluoro-2-methoxypropanamido)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,5-Diethoxy-4-(2,3,3,3-tetrafluoro-2-methoxypropanamido)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

Molecular Formula

C21H22F4N2O5

Molecular Weight

458.4 g/mol

IUPAC Name

N-[2,5-diethoxy-4-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]phenyl]benzamide

InChI

InChI=1S/C21H22F4N2O5/c1-4-31-16-12-15(27-19(29)20(22,30-3)21(23,24)25)17(32-5-2)11-14(16)26-18(28)13-9-7-6-8-10-13/h6-12H,4-5H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

QUECLPVNWFWNKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)NC(=O)C(C(F)(F)F)(OC)F

Origin of Product

United States

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